molecular formula C26H26N4O4S B4619583 ethyl N-[(2-methyl-5-{4-[(4-methylphenyl)amino]-1-phthalazinyl}phenyl)sulfonyl]glycinate

ethyl N-[(2-methyl-5-{4-[(4-methylphenyl)amino]-1-phthalazinyl}phenyl)sulfonyl]glycinate

Cat. No. B4619583
M. Wt: 490.6 g/mol
InChI Key: MCUYNZHGAYFDNZ-UHFFFAOYSA-N
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Description

Ethyl N-[(2-methyl-5-{4-[(4-methylphenyl)amino]-1-phthalazinyl}phenyl)sulfonyl]glycinate is a chemical compound with the molecular formula C26H26N4O4S . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C26H26N4O4S . The exact structure would require more detailed information or a structural diagram, which I currently do not have access to.

Scientific Research Applications

Cancer Treatment

The compound’s derivatives, particularly indole derivatives, have shown promise in the treatment of cancer cells. These compounds exhibit various biologically vital properties and have been the subject of increased attention for their potential in treating different types of cancer .

Antimicrobial Activity

Indole derivatives, such as those related to AKOS001645693, have been studied for their antimicrobial properties. This includes the potential to treat infections caused by various microbes, offering a new avenue for the development of antibiotics .

Anti-Inflammatory and Analgesic Applications

Research has indicated that indole derivatives can possess significant anti-inflammatory and analgesic activities. This makes them valuable for the development of new medications that can alleviate pain and reduce inflammation in various medical conditions .

Antiviral and Anti-HIV Properties

Certain indole derivatives have been identified with antiviral activities, including against HIV. This opens up possibilities for these compounds to be used in the creation of new antiviral drugs, particularly in the fight against HIV/AIDS .

Neuroprotective Effects

The structural complexity of indole derivatives related to AKOS001645693 suggests potential neuroprotective effects. These could be harnessed in the treatment of neurodegenerative diseases, protecting nerve cells from damage .

Development of Diagnostic Tools

The unique chemical structure of AKOS001645693 and its derivatives could be utilized in the development of diagnostic tools. These tools could help in the early detection of diseases by targeting specific biomarkers associated with various health conditions .

Safety and Hazards

As for the safety and hazards associated with this compound, it’s important to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer. In this case, Sigma-Aldrich does not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

ethyl 2-[[2-methyl-5-[4-(4-methylanilino)phthalazin-1-yl]phenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-4-34-24(31)16-27-35(32,33)23-15-19(12-11-18(23)3)25-21-7-5-6-8-22(21)26(30-29-25)28-20-13-9-17(2)10-14-20/h5-15,27H,4,16H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUYNZHGAYFDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl N-[(2-methyl-5-{4-[(4-methylphenyl)amino]-1-phthalazinyl}phenyl)sulfonyl]glycinate
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ethyl N-[(2-methyl-5-{4-[(4-methylphenyl)amino]-1-phthalazinyl}phenyl)sulfonyl]glycinate
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ethyl N-[(2-methyl-5-{4-[(4-methylphenyl)amino]-1-phthalazinyl}phenyl)sulfonyl]glycinate
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ethyl N-[(2-methyl-5-{4-[(4-methylphenyl)amino]-1-phthalazinyl}phenyl)sulfonyl]glycinate
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ethyl N-[(2-methyl-5-{4-[(4-methylphenyl)amino]-1-phthalazinyl}phenyl)sulfonyl]glycinate
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ethyl N-[(2-methyl-5-{4-[(4-methylphenyl)amino]-1-phthalazinyl}phenyl)sulfonyl]glycinate

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